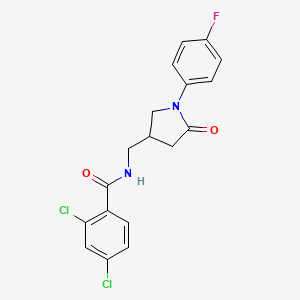![molecular formula C16H18N2O6 B2967889 3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid CAS No. 1352482-38-2](/img/structure/B2967889.png)
3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid is a useful research compound. Its molecular formula is C16H18N2O6 and its molecular weight is 334.328. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis of Isoquinoline Derivatives
The asymmetric synthesis of isoquinoline derivatives from amino acids is a significant application in the field of organic chemistry. This process involves the reaction of isoquinolines with N-arylsulfonylamino acid fluorides, leading to a highly stereoselective access to new dihydroimidazo[2,1-a]isoquinolin-3-ones. These reactions facilitate the synthesis of hydroxytetrahydroimidazo[2,1-a]isoquinolin-3-ones and polycyclic 1,4-dioxanes with high stereoselectivity, showcasing the compound's utility in creating complex molecular architectures (Sieck, Ehwald, & Liebscher, 2005).
Antifungal Activity Studies
The compound's derivatives have been explored for their antifungal activities. Specifically, reactions with 2,3-dioxopyrrolo[2,1-a]isoquinolines with amines and arylhydrazines were used to synthesize corresponding amides and hydrazides. Some of these derivatives exhibited antifungal activity against Candida albicans, highlighting the compound's potential in developing new antifungal agents (Surikova et al., 2010).
Cytotoxicity Studies for Cancer Research
The synthesis and evaluation of reduced benzimidazo[2,1-a]isoquinolines and their analogues for cytotoxicity against human cancer cell lines is another crucial application. This research is pivotal in the search for new chemotherapeutic agents, with certain derivatives showing significant activity, suggesting a promising avenue for cancer treatment development (Deady & Rodemann, 2001).
Synthesis of Labelled Compounds for Pharmacological Studies
The synthesis of specifically labelled compounds, such as 1-cyano-3-imino-8,9-dimethoxy- -3,4, 5,6-tetrahydro-thiazolo [4,3-a]isoquinoline hydrochloride, for pharmacological studies is another significant application. These labelled compounds are crucial for tracking drug distribution and metabolism in biological systems, aiding in the development of more effective drugs (Koltai et al., 1981).
Asymmetric Hydrogenation Studies
The compound has been used in studies related to asymmetric hydrogenation, demonstrating its utility in preparing optically pure derivatives. Such studies are essential in the pharmaceutical industry for creating drugs with specific chirality and desired biological activities (O'reilly, Derwin, & Lin, 1990).
Propiedades
IUPAC Name |
3-(7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-23-12-6-9-5-11-15(21)17(4-3-14(19)20)16(22)18(11)8-10(9)7-13(12)24-2/h6-7,11H,3-5,8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVHDVXANQFIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=O)CCC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
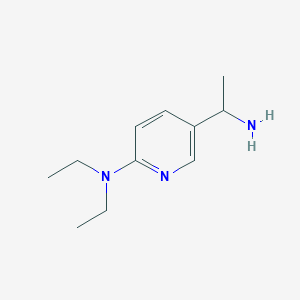
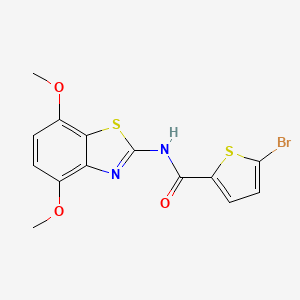
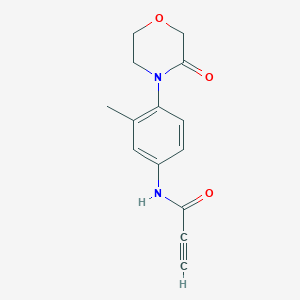
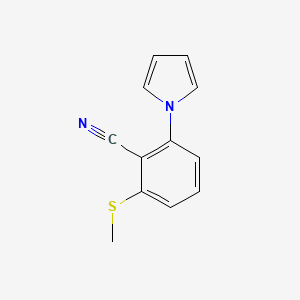

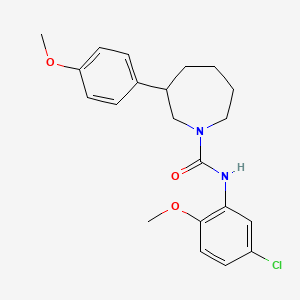
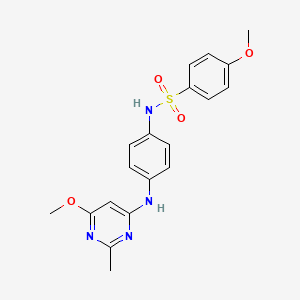
![3-[2-Chloropropanoyl(methyl)amino]-N-methylbenzamide](/img/structure/B2967816.png)
![(E)-1-(4-benzhydrylpiperazino)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2967818.png)
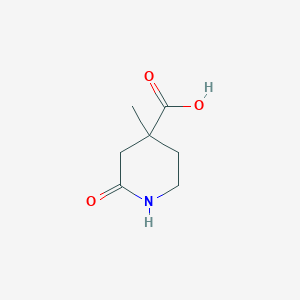
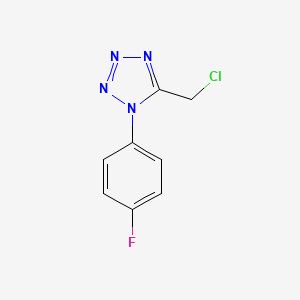
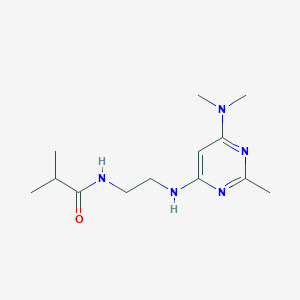
![(E)-2-Cyano-N-methyl-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2967824.png)
